molecular formula C8H8N2 B1583224 8-Methylimidazo[1,2-a]pyridine CAS No. 874-10-2

8-Methylimidazo[1,2-a]pyridine

Cat. No.: B1583224
CAS No.: 874-10-2
M. Wt: 132.16 g/mol
InChI Key: BJZAXTJBEBNEDL-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its role in various chemical and biological processes.

Mechanism of Action

Target of Action

8-Methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds recognized for their wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including direct functionalization . This involves radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a broad range of biological activities . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their medicinal properties .

Pharmacokinetics

One study mentions that a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability , which could suggest favorable ADME properties for related compounds like this compound.

Result of Action

Given the reported activity of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb , it can be inferred that these compounds may exert their effects by interfering with the cellular processes of these bacteria.

Action Environment

For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

8-Methylimidazo[1,2-a]pyridine plays a role in biochemical reactions primarily through its interactions with enzymes involved in metabolic activation. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form reactive intermediates that can bind to DNA and proteins . These interactions can lead to the formation of DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. Additionally, this compound can interact with phase II detoxifying enzymes such as glutathione S-transferases, which facilitate its conjugation and excretion .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components . This compound can also influence cell signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which play roles in inflammation and cell survival . Furthermore, this compound can alter gene expression patterns, affecting genes involved in cell cycle regulation, apoptosis, and DNA repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates . These intermediates can covalently bind to DNA, forming DNA adducts that can cause mutations if not repaired . Additionally, this compound can inhibit or activate various enzymes, including those involved in detoxification and DNA repair . The compound’s ability to induce oxidative stress and modulate signaling pathways further contributes to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that the compound can induce acute cellular responses, such as oxidative stress and DNA damage, shortly after exposure . Over longer periods, chronic exposure to this compound can lead to sustained alterations in gene expression and cellular function . The stability of the compound and its metabolites can influence the duration and extent of its effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may induce mild oxidative stress and DNA damage, while higher doses can lead to significant toxicity and adverse effects . Studies have reported threshold effects, where a certain dosage level is required to observe specific biological responses . High doses of this compound can result in severe toxicity, including liver damage, inflammation, and carcinogenesis .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body . These metabolic processes are crucial for modulating the compound’s toxicity and biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in the cytoplasm, where it interacts with metabolic enzymes, and in the nucleus, where it can bind to DNA . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminopyridine with methylglyoxal in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 8-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAXTJBEBNEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316598
Record name 8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-10-2
Record name 874-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

From 4a (yield: 10%); mp: 150-152° C.; IR (KBr) 2100, 1700, 1600, 1280 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.41 (t, 3H, J=7 Hz), 4.39 (q, 2H, J=7 Hz), 6.83 (t, 1H, J=7 Hz), 7.57 (d, 1H, J=1 Hz), 7.61 (d, 1H, J=1 Hz), 7.76 (s, 1H), 8.06 (dd, 1H, J=7, 1 Hz), 8.17 (dd, 1H, J=7, 1 Hz). MS m/z 257 (M+, 1), 229 (61), 183 (100), 155 (31), 129 (23), 104 (14). Further elution gave 8-methylimidazo[1,2-a]pyridine (yield: 10%-Kaiser, C. and al. J. Med. Chem. 1992, 35, 4415-4424).
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Synthesis routes and methods II

Procedure details

18.27 g of 2-amino-3-picoline was dissolved in 150 mL of water, 14.2 g of sodium hydrogen carbonate and 33.2 g of chloroacetaldehyde (40% aqueous solution) were added thereto, and then stirred at room temperature for 4 hours. The solution was adjusted to pH 10 with a 3N aqueous solution of sodium hydroxide, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were separated by filtration, and then the filtrate was concentrated to obtain 8-methylimidazo[1,2-a]pyridine [3-1] as a brown oily product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be gained from the research on 8-Methylimidazo[1,2-a]pyridine?

A1: The research primarily focuses on the reactivity and electronic properties of the imidazo[1,2-a]pyridine scaffold. While it doesn't directly investigate this compound in isolation, it sheds light on the structural aspects of a closely related compound, ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate. This study utilized X-ray crystallography to determine the compound's structure. [] Although the molecular formula and weight aren't explicitly mentioned, this technique provides valuable information about bond lengths, angles, and overall molecular geometry. This structural data, combined with CNDO/2 calculations, helps understand the electronic distribution within the molecule, ultimately influencing its reactivity. []

Q2: How does the study on imidazo[1,2-a]pyridines relate to understanding the reactivity of this compound?

A2: The research primarily explores the nitration reactions of various substituted imidazo[1,2-a]pyridines. [] While this compound isn't specifically investigated, the study provides valuable insights into the reactivity of this class of compounds. By comparing experimental results with CNDO/2 calculations derived from X-ray structures, the researchers establish a correlation between electronic properties and the reactivity of these molecules towards nitration. [] This information suggests that the position of the methyl group on the imidazo[1,2-a]pyridine ring, in this case, the 8-position, can influence the electron density distribution and subsequently affect its reactivity towards electrophilic aromatic substitution reactions like nitration.

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